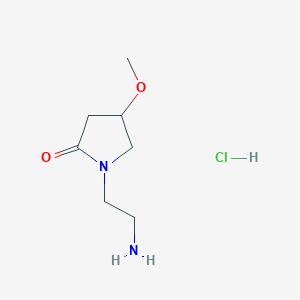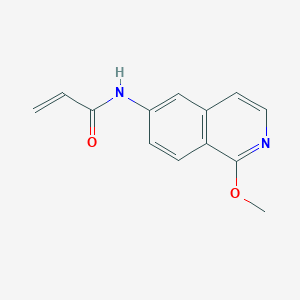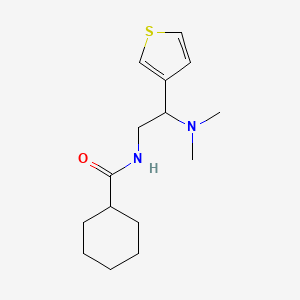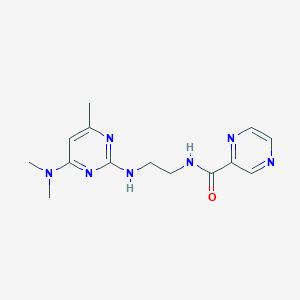![molecular formula C22H20N4O2 B2586207 N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900285-59-8](/img/structure/B2586207.png)
N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, a method for synthesizing similar compounds involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by the elimination of hydrogen iodide . Another method involves the conversion of the acid to an acid chloride, which is then reacted with an amine to yield the carboxamide .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. It contains a pyrrolo[2,3-d]pyrimidine ring, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse and depend on the conditions and reagents used. For example, when the quinolone ring nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Scientific Research Applications
Synthesis and Chemical Properties
The compound's structure is a key intermediate in various synthetic routes, enabling the preparation of complex molecular architectures through reactions like the intramolecular Diels–Alder reaction. This reaction pathway allows for the creation of fused 1,3-cyclohexadiene systems, which are valuable for synthesizing polycyclic compounds and benzo-fused heterocycles (M. Noguchi et al., 1986). Additionally, the copper(I)-catalyzed domino allylic C(sp3)–H amination and oxidative reaction of related structures facilitate the synthesis of pyrrolo[3,4-d]pyrimidinones, showcasing the chemical flexibility of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in constructing heterocyclic compounds with potential pharmaceutical applications (Zhiguo Zhang et al., 2016).
Antimicrobial Activity
Compounds derived from the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, similar in structure to the specified compound, have demonstrated significant antimicrobial activities. For instance, a series of novel derivatives exhibited pronounced activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, with specific compounds showing superior activity compared to standard drugs like streptomycin and metronidazole (S. Kolisnyk et al., 2015).
Synthetic Intermediates for Polycyclic and Heterocyclic Compounds
The utilization of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in the synthesis of novel polycyclic and heterocyclic molecules underscores their importance in medicinal chemistry. These derivatives serve as versatile synthetic intermediates for creating compounds with varied biological activities, including potential anti-inflammatory and analgesic properties (I. O. Yaremchuk et al., 2018).
properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-11-23-21(27)18-12-17-20(25(18)14-16-7-5-4-6-8-16)24-19-10-9-15(2)13-26(19)22(17)28/h3-10,12-13H,1,11,14H2,2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQUTNOLRDZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)
![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)


![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)

![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2586142.png)


